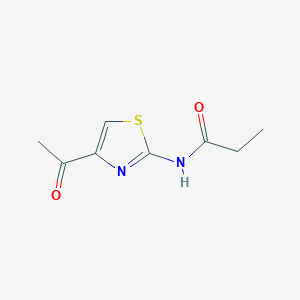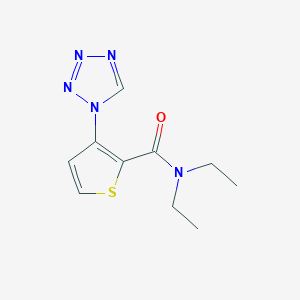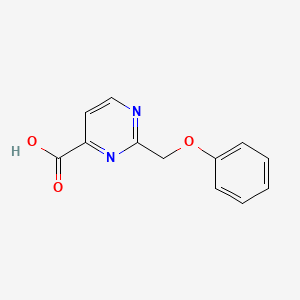
3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is a thiazole-based aniline derivative that has shown promising results in scientific research studies.
Aplicaciones Científicas De Investigación
3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline has been studied for its potential applications in various fields of science. In the field of pharmaceuticals, this compound has been shown to have potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has shown potential as an antibacterial and antifungal agent.
In the field of agrochemicals, 3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline has been studied for its potential as a herbicide. Studies have shown that this compound can inhibit the growth of various weeds, making it a potential candidate for use in herbicides.
In the field of materials science, this compound has been studied for its potential as a building block for the synthesis of various materials. Studies have shown that this compound can be used to synthesize various thiazole-based materials with potential applications in optoelectronics, catalysis, and sensing.
Mecanismo De Acción
The mechanism of action of 3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline is not fully understood. However, studies have shown that this compound can interact with various cellular targets, including DNA, enzymes, and proteins. This interaction can lead to the inhibition of cell growth and proliferation, making this compound a potential candidate for use in cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline can have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the growth of bacteria and fungi. In addition, this compound has been shown to have low toxicity in animal studies, making it a potential candidate for use in pharmaceuticals and agrochemicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline in lab experiments is its potential as a building block for the synthesis of various materials. This compound can be easily synthesized and purified, making it a convenient candidate for use in materials science.
One limitation of using this compound in lab experiments is its limited availability. This compound is not widely available commercially, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of 3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline. One direction is the further study of its potential as an anticancer agent. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer treatment.
Another future direction is the study of its potential as a herbicide. This compound has shown potential as a weed inhibitor, and further research is needed to determine its effectiveness in field trials.
Finally, the study of the synthesis and properties of thiazole-based materials using 3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline as a building block is an area of interest for materials science. Further research is needed to determine the potential applications of these materials in various fields, including optoelectronics, catalysis, and sensing.
In conclusion, 3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline is a thiazole-based aniline derivative that has shown promising results in scientific research studies. This compound has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Further research is needed to determine its full potential in these fields.
Métodos De Síntesis
The synthesis of 3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline involves the reaction of 3-fluoro-4-methoxyaniline with thiazole-5-carboxaldehyde in the presence of a base. This reaction leads to the formation of the desired product, which can be purified by various methods such as recrystallization, column chromatography, and HPLC.
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c1-15-11-3-2-8(4-10(11)12)14-6-9-5-13-7-16-9/h2-5,7,14H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJAJSDNGLPSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CN=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567930.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methylacetamide](/img/structure/B7567940.png)

![N-[5-[(dimethylamino)methyl]-2-methoxyphenyl]butanamide](/img/structure/B7567943.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567945.png)

![N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B7567967.png)

![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7568001.png)
![1-[2-[(dimethylamino)methyl]phenyl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine](/img/structure/B7568007.png)


![N-[2-(4-sulfamoylphenyl)ethyl]oxane-3-carboxamide](/img/structure/B7568029.png)
